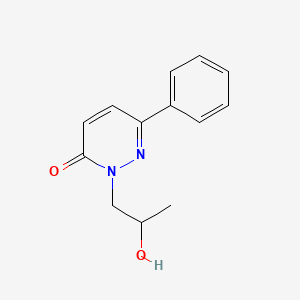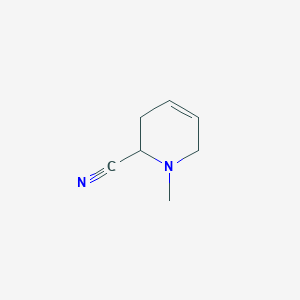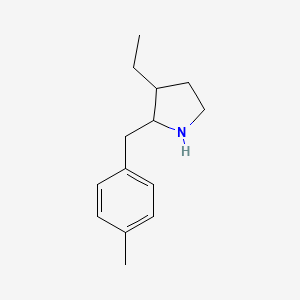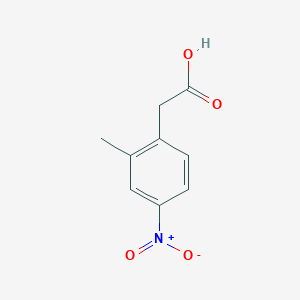
(2-Methyl-4-nitro-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-nitro-phenyl)-acetic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by a methyl group and a nitro group attached to a benzene ring, with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-nitro-phenyl)-acetic acid typically involves the nitration of 2-methylphenylacetic acid. The process begins with the introduction of a nitro group to the aromatic ring through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-4-nitro-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2-methyl-4-amino-phenylacetic acid.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
(2-Methyl-4-nitro-phenyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methyl-4-nitro-phenyl)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-nitrophenol
- 2-Methyl-4-nitrobenzoic acid
- 4-Nitrophenylacetic acid
Uniqueness
(2-Methyl-4-nitro-phenyl)-acetic acid is unique due to the presence of both a methyl group and a nitro group on the aromatic ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-(2-methyl-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-6-4-8(10(13)14)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
HQNXIKNNGYPPSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
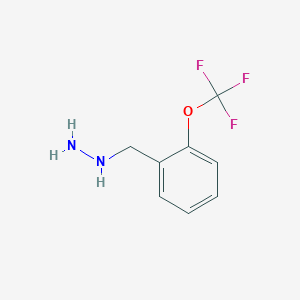

![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)
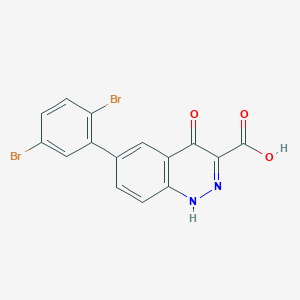

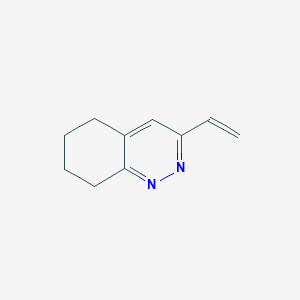
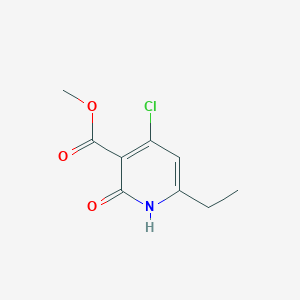
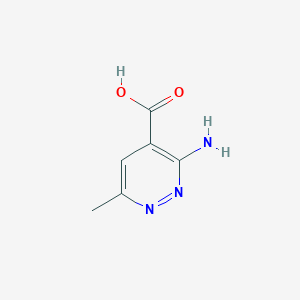
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
